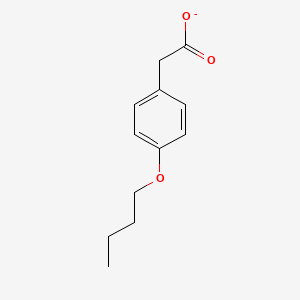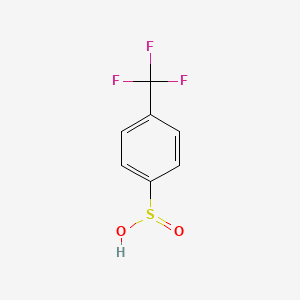
Benzenesulfinic acid, 4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfinic acid, 4-(trifluoromethyl)- is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 4-(trifluoromethyl)- typically involves the introduction of a trifluoromethyl group to a benzene ring. One common method is the reaction of benzenesulfinic acid with trifluoromethylating agents under controlled conditions. For instance, the use of caesium fluoride salt as a fluorine source in a microfluidic flow module has been reported to be an effective and environmentally friendly method .
Industrial Production Methods
Industrial production of benzenesulfinic acid, 4-(trifluoromethyl)- often employs continuous flow chemistry techniques. These methods offer greater control over reaction conditions, leading to higher yields and purity of the final product. The use of closed systems in flow chemistry also enhances safety and reduces environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfinic acid, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentachloride. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Benzenesulfinic acid, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of benzenesulfinic acid, 4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: This compound lacks the trifluoromethyl group and has different chemical properties and reactivity.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
The presence of the trifluoromethyl group in benzenesulfinic acid, 4-(trifluoromethyl)- imparts unique properties such as increased hydrophobicity and metabolic stability. These characteristics make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are desirable .
Eigenschaften
CAS-Nummer |
829-70-9 |
|---|---|
Molekularformel |
C7H5F3O2S |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
4-(trifluoromethyl)benzenesulfinic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-1-3-6(4-2-5)13(11)12/h1-4H,(H,11,12) |
InChI-Schlüssel |
JIUIHDUXMVJNKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


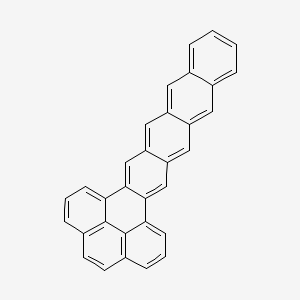
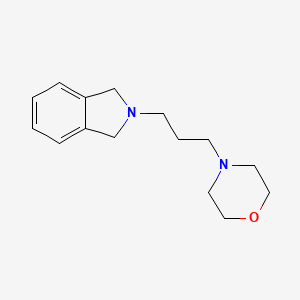
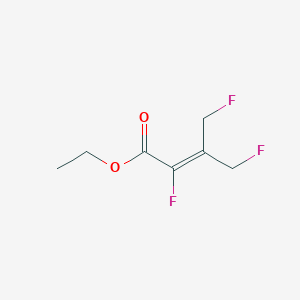
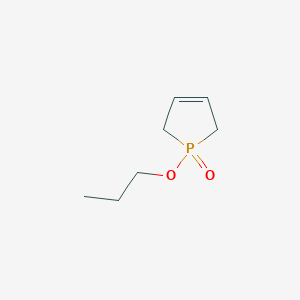
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
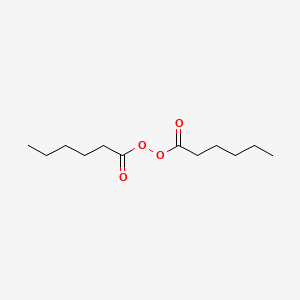
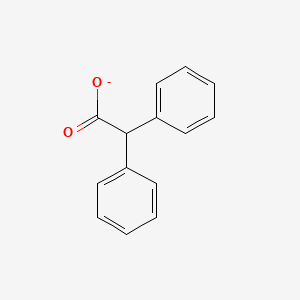
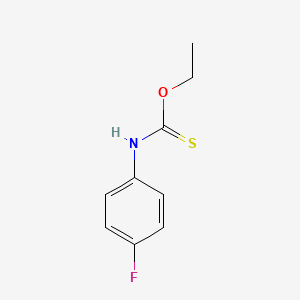
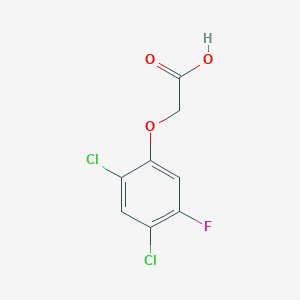
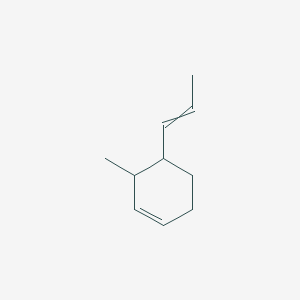
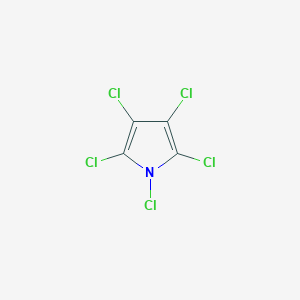
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)

